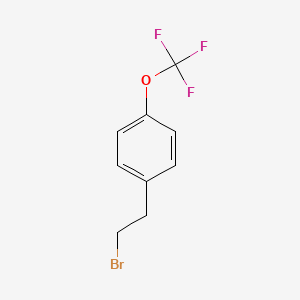![molecular formula C9H15NO4 B3085378 L-Valine, N-[(2-propen-1-yloxy)carbonyl]- CAS No. 115491-96-8](/img/structure/B3085378.png)
L-Valine, N-[(2-propen-1-yloxy)carbonyl]-
Übersicht
Beschreibung
“L-Valine, N-[(2-propen-1-yloxy)carbonyl]-” is a chemical compound with the CAS Number: 115491-96-8 . Its molecular weight is 201.22 and its IUPAC name is ( (allyloxy)carbonyl)-L-valine .
Molecular Structure Analysis
The molecular structure of “L-Valine, N-[(2-propen-1-yloxy)carbonyl]-” is represented by the linear formula C9H15NO4 . The InChI code for this compound is 1S/C9H15NO4/c1-4-5-14-9(13)10-7(6(2)3)8(11)12/h4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12)/t7-/m0/s1 .Physical And Chemical Properties Analysis
“L-Valine, N-[(2-propen-1-yloxy)carbonyl]-” has a molecular weight of 201.22 . It should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Prodrug Synthesis and Properties
L-Valine derivatives, like MSX-4 synthesized from L-valine, serve as prodrugs for specific receptor antagonists, showing stability in artificial gastric conditions and reactivity with liver esterases, highlighting their potential in targeted drug delivery systems (Vollmann et al., 2008).
Thermal Phase Transitions in Amino Acid Derivatives
Research on N,N′-carbonyl-bis-(L-amino acids) derivatives, including those of valine, reveals complex thermal behaviors important for understanding the molecular structure's influence on material properties, offering insights into polymorphism and phase transitions (Tomašić et al., 2006).
Structural Analysis and Interactions
L-Phenylalanyl-L-valine showcases unique secondary interactions, such as amino H atoms engaging with aromatic rings, providing valuable data on peptide bonding and molecular configurations, which are crucial for the design of bioactive compounds (Görbitz, 2000).
Green Synthesis Applications
L-Valine is employed as a catalyst in green chemistry, facilitating the synthesis of diverse organic compounds like 2-amino-3-cyano-4H-pyrans, highlighting its role in environmentally friendly and sustainable chemical processes (Tiwari et al., 2018).
Supramolecular Chemistry
Studies on L-valine in supramolecular chains within dialkyltin complexes underscore its significance in forming structures with specific topological properties, aiding in the exploration of molecular self-assembly and materials science applications (Zhang et al., 2022).
Spectroscopic Analysis of Aqueous Solutions
Investigations into the structural behavior of L-valine under various pH conditions through vibrational spectroscopies enrich our understanding of amino acid conformations in solutions, contributing to the fields of biochemistry and pharmaceutical sciences (Quesada‐Moreno et al., 2015).
Coordination Chemistry and Complex Formation
Research on uranyl complexes with L-valine derivatives offers insights into coordination chemistry, revealing the potential for developing novel chiral complexes with specific optical properties, which can be applied in catalysis and materials science (Roy et al., 1987).
Biotechnological Production Enhancements
Advancements in metabolic engineering have led to the high-yield production of L-valine in Escherichia coli, demonstrating the potential of genetic and enzymatic modifications in improving industrial amino acid production processes (Hao et al., 2020).
Eigenschaften
IUPAC Name |
(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-4-5-14-9(13)10-7(6(2)3)8(11)12/h4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKQMLUPZZNVCK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Valine, N-[(2-propen-1-yloxy)carbonyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




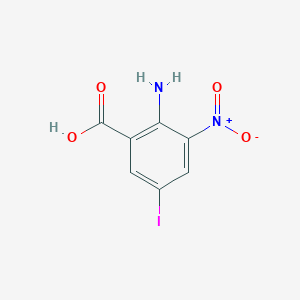
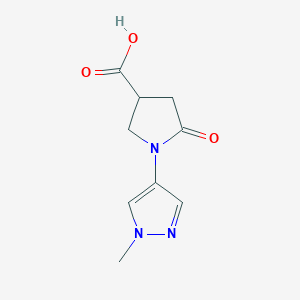
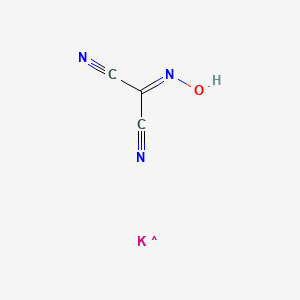
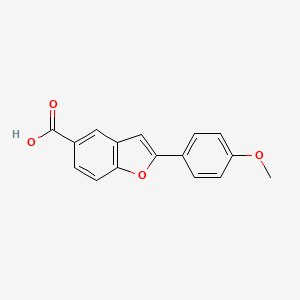
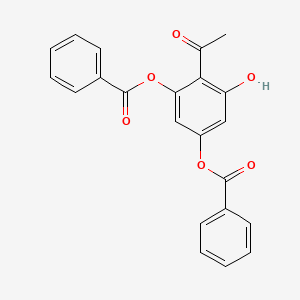
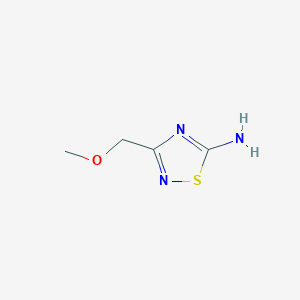
![5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3085360.png)
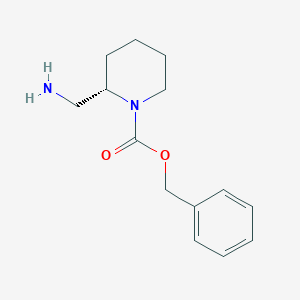
![5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B3085373.png)

![Methyl 3-{[(4-fluorophenyl)methyl]amino}butanoate](/img/structure/B3085394.png)
![Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B3085395.png)
